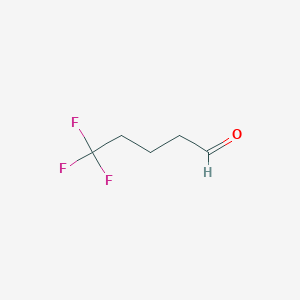
5,5,5-Trifluoropentanal
Übersicht
Beschreibung
5,5,5-Trifluoropentanal is a chemical compound with the molecular formula C5H7F3O . It has a molecular weight of 140.11 . The compound is a liquid at room temperature .
Molecular Structure Analysis
The molecular structure of this compound consists of 5 carbon atoms, 7 hydrogen atoms, 3 fluorine atoms, and 1 oxygen atom . The exact structure would need to be determined through methods such as NMR or X-ray crystallography.Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 140.11 . The predicted boiling point is 94.3±40.0 °C and the predicted density is 1.122±0.06 g/cm3 .Wissenschaftliche Forschungsanwendungen
Synthesis of Derived Compounds
5,5,5-Trifluoropentanal has been utilized in the synthesis of various compounds. Brown et al. (1960) described its role in the preparation of 5,5,5-Trifluorolaevulic acid through the acidic hydrolysis of the Claisen condensation product. This process also led to the creation of compounds like 4-hydroxy-5,5,5-trifluoropent-3-enoic acid lactone, 5,5,5-trifluoropentane-1,4-diol, and 5,5,5-trifluoropenta-1,3-diene through subsequent reactions (Brown, Burdon, Smith, & Tatlow, 1960).
Pharmaceutical Applications
The compound has indirect relevance in pharmaceuticals, as illustrated by Wong et al. (1995), who discussed the discovery and extensive research on fluoxetine, a selective 5-HT uptake inhibitor, over 20 years. While this compound is not directly mentioned, the research on fluoxetine highlights the importance of trifluorinated compounds in pharmaceutical development (Wong, Bymaster, & Engleman, 1995).
Safety and Hazards
The safety information for 5,5,5-Trifluoropentanal indicates that it may be flammable (GHS02) and may cause harm to health (GHS07) . Specific hazard statements include H226 (flammable liquid and vapor), H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) .
Eigenschaften
IUPAC Name |
5,5,5-trifluoropentanal | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7F3O/c6-5(7,8)3-1-2-4-9/h4H,1-3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQKDYZDLBBSUKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC=O)CC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7F3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


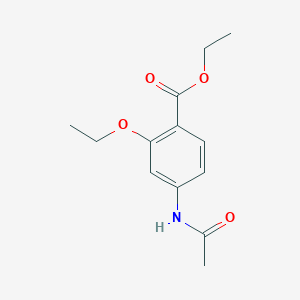


![4-Chloro-5,6,7,8-tetrahydrobenzofuro[2,3-d]pyrimidine](/img/structure/B3255079.png)
![Anthra[2,3-b]benzo[d]thiophene](/img/structure/B3255102.png)

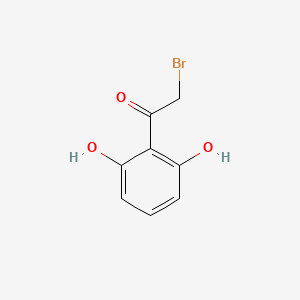
![7-Azabicyclo[2.2.1]heptane-2,7-dicarboxylic acid, 2,7-diethyl ester](/img/structure/B3255110.png)
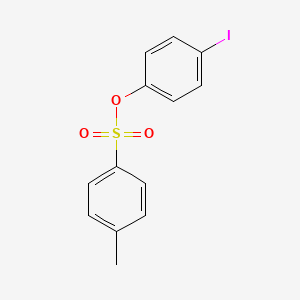
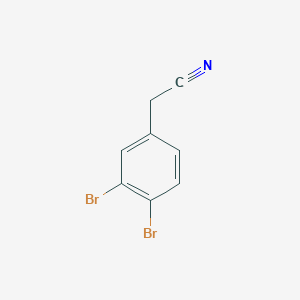
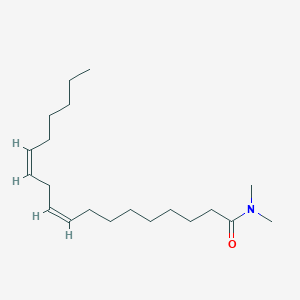
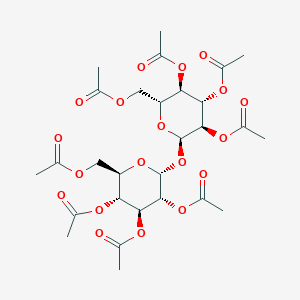
![2-[(1,2-Dimethyl-4-nitroimidazol-5-yl)amino]acetic acid](/img/structure/B3255145.png)